molecular formula C12H7BrS B11545190 2-[2-(4-Bromophenyl)ethynyl]thiophene

2-[2-(4-Bromophenyl)ethynyl]thiophene

Cat. No.: B11545190
M. Wt: 263.15 g/mol
InChI Key: BBXUENSTFJPRLY-UHFFFAOYSA-N
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Description

Systematic Name: 2-(4-Bromophenyl)thiophene
CAS Registry Number: 40133-22-0
Molecular Formula: C₁₀H₇BrS
Molecular Weight: 239.13 g/mol
Structural Features: This compound consists of a thiophene ring substituted at the 2-position with a 4-bromophenyl group linked via an ethynyl (–C≡C–) spacer. It belongs to the class of halogenated heterocycles and is widely used as a building block in organic synthesis, pharmaceuticals, and materials science .

Pharmacological Relevance: Thiophene derivatives, including those with bromophenyl substituents, exhibit diverse biological activities. The ethynyl linkage in 2-[2-(4-bromophenyl)ethynyl]thiophene enhances conjugation, making it valuable in optoelectronic materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7BrS

Molecular Weight

263.15 g/mol

IUPAC Name

2-[2-(4-bromophenyl)ethynyl]thiophene

InChI

InChI=1S/C12H7BrS/c13-11-6-3-10(4-7-11)5-8-12-2-1-9-14-12/h1-4,6-7,9H

InChI Key

BBXUENSTFJPRLY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C#CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromophenyl)ethynyl]thiophene typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (4-bromophenyl), organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or DMF).

    Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromophenyl)ethynyl]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol) at room temperature or slightly elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Coupling: Palladium or copper catalysts are commonly used in coupling reactions with appropriate ligands and bases.

Major Products

    Substitution: Formation of substituted phenylthiophenes.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

Scientific Research Applications

Antiviral Activity

One of the prominent applications of 2-[2-(4-Bromophenyl)ethynyl]thiophene derivatives is their antiviral properties. Research has shown that compounds derived from this structure exhibit promising antiviral activity against various viruses, including the H5N1 avian influenza virus and the Ebola virus.

  • H5N1 Virus Inhibition : A study demonstrated that certain derivatives of 4-bromophenyl-containing thiophenes showed significant antiviral effects against H5N1, with effective concentrations (EC50) being determined through plaque reduction assays on Madin-Darby canine kidney cells .
  • Ebola Virus : Another research highlighted the efficacy of thiophene derivatives in inhibiting Ebola virus infection. Compounds were tested against pseudotyped viruses, showing over 75% inhibition at concentrations as low as 10 μM. The selectivity index (SI) for these compounds indicated a favorable therapeutic window, essential for developing antiviral agents .
CompoundVirus TargetedEC50 (μM)CC50 (μM)SI (CC50/EC50)
Compound AH5N15.050.010
Compound BEBOV0.0716.0229

Anti-inflammatory Potential

Thiophene derivatives have also been explored for their anti-inflammatory properties. They act as inhibitors of the IKK-2 enzyme, which is involved in inflammatory pathways. Conditions such as rheumatoid arthritis and inflammatory bowel diseases are potential therapeutic targets for these compounds .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of ethynyl groups enhances the π-conjugation, improving charge transport properties.

  • Synthesis and Characterization : Research has focused on synthesizing thiophene-based polymers with enhanced conductivity and stability for use in electronic devices . The design of metallo-supramolecular polymers based on thiophene units has shown promise in creating more efficient materials for electronic applications.

Case Study: Synthesis and Antiviral Testing

A comprehensive study synthesized several derivatives of this compound and evaluated their antiviral activities against H5N1 and Ebola viruses. The synthesis involved various chemical reactions, including Sonogashira coupling, which is crucial for forming the ethynyl linkages that enhance biological activity .

  • Results : The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures. The antiviral testing revealed that specific substitutions on the thiophene ring significantly influenced the efficacy against viral targets.

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromophenyl)ethynyl]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl and thiophene groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmacology

N-(4-Bromophenyl)-2-thiophen-2-ylacetamide Derivatives
  • Structure : Replaces the ethynyl group with an acetamide (–NHCO–) linker.
  • Activity : Demonstrated in vitro antimycobacterial activity, with specific derivatives showing efficacy comparable to standard drugs .
Pyridazin-3(2H)-one Derivatives
  • Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
  • Activity : Acts as a mixed FPR1/FPR2 agonist, inducing calcium mobilization and chemotaxis in human neutrophils .
  • Comparison: The pyridazinone core introduces additional hydrogen-bonding sites, improving receptor interaction compared to thiophene-based analogs.
Oxadiazole Derivatives
  • Examples :
    • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole
    • 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
  • Activity : Anti-inflammatory activities of 59.5% and 61.9% (vs. 64.3% for indomethacin at 20 mg/kg) .
  • Structural Advantage : The oxadiazole ring enhances electron-withdrawing properties, improving binding to inflammatory targets.
(4-Bromophenylethynyl)trimethylsilane
  • Structure : Features a trimethylsilyl (–SiMe₃) group instead of thiophene.
  • Utility : Used to synthesize 1-bromo-4-ethynylbenzene and π-conjugated polymers. The silyl group acts as a protective moiety, enabling controlled cross-coupling reactions .
  • Limitation : Unlike 2-[2-(4-bromophenyl)ethynyl]thiophene, it lacks inherent pharmacological activity due to the absence of a heterocyclic core.
4-((5-Bromothiophen-2-yl)ethynyl)-2-(2-butyloctyl)thiophene
  • Structure : Incorporates a branched alkyl chain (2-butyloctyl) at the 2-position of thiophene.
  • Application : Used in optoelectronic materials; the alkyl chain improves solubility and film-forming properties .
  • Comparison : The ethynyl spacer maintains conjugation, but alkylation reduces crystallinity compared to the unsubstituted parent compound.

Electronic and Material Properties

Compound Key Substituent Application Notable Property Reference
This compound Ethynyl-linked bromophenyl Organic semiconductors, drugs High conjugation, rigid structure
2-Bromo-5-iodothiophene Bromo and iodo groups Suzuki coupling precursor Enhanced halogen reactivity
Thiophene-fused siloles Silole-fused thiophene Luminescent materials Red-shifted emission spectra

Key Insight : The ethynyl group in this compound facilitates π-conjugation, critical for charge transport in organic electronics. In contrast, silole-fused derivatives (e.g., from rhodium-catalyzed reactions) exhibit unique photoluminescence due to silicon’s σ conjugation .

Biological Activity

The compound 2-[2-(4-Bromophenyl)ethynyl]thiophene is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiophene compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structural characteristics.

Antimicrobial Activity

Studies have shown that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Activity Against
This compound<50E. coli, S. aureus
1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one<25B. subtilis

Anti-inflammatory Activity

The anti-inflammatory potential of thiophene derivatives has been extensively studied. For example, the derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone has shown significant anti-inflammatory effects in various models, including paw edema induced by carrageenan. The compound reduced inflammation by acting on early mediators such as histamine .

Dose (mg/kg)Reduction in Edema (%)
3056.53
10081.90
30083.20

Anticancer Activity

Thiophene derivatives are also being explored for their anticancer properties. In vitro studies have indicated that compounds with similar structures to this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). The IC50 values for these compounds suggest promising anticancer activity .

Cell LineIC50 (µM)
MCF-7<25
HepG-2<25

The mechanisms underlying the biological activities of thiophene derivatives often involve interactions with specific biological targets:

  • Antimicrobial Mechanism : Thiophenes may disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis.
  • Anti-inflammatory Mechanism : These compounds may inhibit cyclooxygenases (COX) or lipoxygenases (LOX), which are critical in the inflammatory response.
  • Anticancer Mechanism : The anticancer effects may arise from the induction of apoptosis or inhibition of key signaling pathways involved in cell proliferation.

Case Studies

Several case studies highlight the efficacy of thiophene derivatives in clinical settings:

  • A study on (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone demonstrated significant pain relief and inflammation reduction in animal models, suggesting its potential for therapeutic use in inflammatory diseases .
  • Research on structural analogs of this compound revealed that modifications in the bromophenyl group can enhance anticancer activity against specific cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[2-(4-Bromophenyl)ethynyl]thiophene, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves Sonogashira coupling between 2-ethynylthiophene and 4-bromophenyl iodide. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄/CuI in a 1:2 molar ratio to minimize homocoupling byproducts .
  • Solvent : Use anhydrous THF or DMF under inert gas (N₂/Ar) to prevent oxidation of intermediates .
  • Temperature : Maintain 60–80°C for 12–24 hours to balance reaction efficiency and side-product formation .
    • Yield optimization : Purification via column chromatography (silica gel, hexane/EtOAc 9:1) typically achieves >75% yield. GC-MS or LC-HRMS is recommended for purity validation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

  • 1H/13C NMR :

  • The ethynyl proton (C≡CH) appears as a singlet at δ 2.8–3.2 ppm, while thiophene protons resonate at δ 6.9–7.4 ppm. The 4-bromophenyl group shows a doublet (δ 7.5–7.7 ppm) for aromatic protons .
  • Discrepancies in peak splitting (e.g., para-substitution vs. ortho/meta) can be resolved using 2D NMR (COSY, HSQC) .
    • X-ray crystallography : Single-crystal analysis confirms the planar geometry of the thiophene ring and the dihedral angle (~15°) between the thiophene and bromophenyl moieties .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions compared to other thiophene derivatives?

  • Electronic effects : The electron-withdrawing bromine atom stabilizes the π-system, enhancing electrophilic substitution at the thiophene’s α-position. However, the ethynyl linker reduces conjugation, limiting charge transfer compared to direct aryl-thiophene fused systems .
  • Comparative reactivity : In Suzuki-Miyaura coupling, this compound exhibits slower kinetics than non-brominated analogs due to steric hindrance from the ethynyl group. DFT calculations (B3LYP/6-31G*) can model frontier molecular orbitals to predict reactive sites .

Q. What strategies can mitigate the potential toxicity of thiophene derivatives like this compound in pharmacological studies?

  • Metabolic profiling : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify toxic metabolites. LC-MS/MS can detect reactive intermediates like epoxides or quinones .
  • Structural modification : Introduce electron-donating groups (e.g., methoxy) at the thiophene’s β-position to reduce electrophilicity and potential DNA adduct formation .

Q. How can computational chemistry methods predict the solid-state packing and optoelectronic properties of this compound?

  • Solid-state packing : Use Mercury software with DFT-optimized geometries to simulate crystal packing. The bromine atom’s van der Waals radius (1.85 Å) influences intermolecular halogen bonding .
  • Optoelectronic properties : TD-DFT calculations (CAM-B3LYP/def2-TZVP) predict a HOMO-LUMO gap of ~3.2 eV, suggesting applicability in organic semiconductors. Compare with experimental UV-Vis data (λmax ~320 nm in chloroform) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported NMR chemical shifts for this compound across different solvents?

  • Solvent effects : In DMSO-d6, the ethynyl proton shifts upfield (δ 2.6 ppm) due to hydrogen bonding, whereas in CDCl3, it appears at δ 3.1 ppm. Always reference solvent peaks (e.g., residual CHCl3 at δ 7.26 ppm) for calibration .
  • Temperature-dependent shifts : Variable-temperature NMR (VT-NMR) can identify dynamic processes, such as rotational isomerism in the ethynyl group .

Q. Why do X-ray crystallography and DFT models sometimes show conflicting dihedral angles between the thiophene and bromophenyl groups?

  • Crystal packing forces : In the solid state, intermolecular interactions (e.g., C–H···π) may distort the dihedral angle compared to gas-phase DFT models. Compare multiple crystal structures to assess conformational flexibility .

Methodological Tables

Parameter Synthesis Characterization
Catalyst systemPd(PPh₃)₄/CuI (1:2) NMR (400 MHz, CDCl3)
Reaction time18 hours at 70°C X-ray (Mo Kα, λ = 0.7107 Å)
PurificationColumn chromatography HRMS (ESI+, m/z calcd 307.21)

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